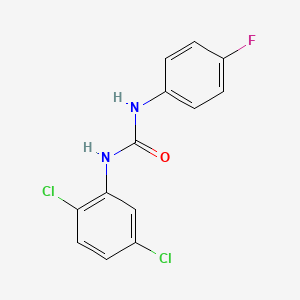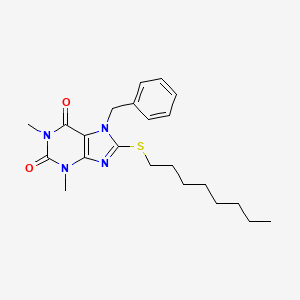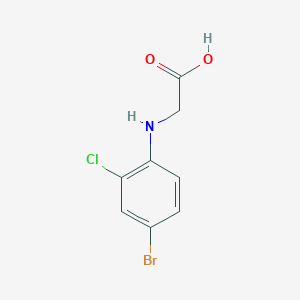
2,4-Dichloro-1,5-diphenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is an organic compound with the molecular formula C17H14Cl2O2 It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a pentane backbone with two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione typically involves the chlorination of 1,5-diphenylpentane-1,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1,5-diphenylpentane-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,4-Dichloro-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpentane-2,4-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
2,4-Dimethyl-1,5-diphenylpentane-1,5-dione: Contains methyl groups instead of chlorine atoms, leading to variations in chemical behavior and applications.
Uniqueness
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required.
Propriétés
Numéro CAS |
91404-07-8 |
|---|---|
Formule moléculaire |
C17H14Cl2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2,4-dichloro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Cl2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
OPZOHGNVDPKVGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11970118.png)
![3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970122.png)
![7-benzyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970127.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)

![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11970132.png)
![ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B11970144.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970149.png)

![7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene](/img/structure/B11970175.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11970182.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11970192.png)
![2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11970193.png)
